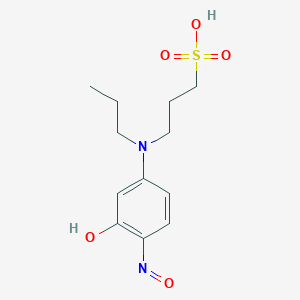

Nitroso-PSAP

Beschreibung

The exact mass of the compound 3-(3-Hydroxy-4-nitroso-N-propylanilino)propanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

80459-15-0 |

|---|---|

Molekularformel |

C12H18N2O5S |

Molekulargewicht |

302.35 g/mol |

IUPAC-Name |

3-(3-hydroxy-4-nitroso-N-propylanilino)propane-1-sulfonic acid |

InChI |

InChI=1S/C12H18N2O5S/c1-2-6-14(7-3-8-20(17,18)19)10-4-5-11(13-16)12(15)9-10/h4-5,9,15H,2-3,6-8H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

FNTOMPCYJCXKDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nitroso-PSAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroso-PSAP, chemically known as 2-Nitroso-5-(N-n-propyl-N-(3-sulfopropyl)amino)phenol, is a highly sensitive and water-soluble chromogenic reagent. It is particularly valued in analytical chemistry and clinical diagnostics for its ability to form intensely colored complexes with metal ions, most notably with ferrous iron (Fe²⁺). This property makes it an excellent tool for the spectrophotometric determination of iron in various biological and environmental samples. This guide provides a comprehensive overview of the chemical properties of this compound, its synthesis (to the extent publicly available), reactivity, and detailed protocols for its application in iron assays.

Chemical and Physical Properties

This compound is a yellow to yellowish-brown powder with a defined set of physicochemical properties that are crucial for its application as an analytical reagent.[1][2][3] These properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 2-Nitroso-5-(N-n-propyl-N-(3-sulfopropyl)amino)phenol | [1][3] |

| CAS Number | 80459-15-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₅S | [1][2][3] |

| Molecular Weight | 302.35 g/mol | [1][2][3] |

| Appearance | Yellow or yellowish-brown powder | [1][2][3] |

| Purity | > 97% | [1][2][3] |

| Solubility | Soluble in water, forming a clear, reddish-orange solution (0.04% w/v) | [1][2][3] |

| Melting Point | 165-170 °C (decomposes) | [4] |

| Predicted pKa | 1.73 ± 0.50 | [4] |

| Storage | 2-8 °C, protected from moisture and light | [1][2][3] |

| Stability | At least 12 months at 2-8°C | [1][2] |

Synthesis of this compound

A likely pathway involves the N-alkylation of an aminophenol derivative, followed by sulfonation and finally nitrosation. For instance, the synthesis could potentially start from a substituted aminophenol, which is first reacted with a propyl halide and then with a sulfonating agent. The final step would be the introduction of the nitroso group at the ortho position to the hydroxyl group. The nitrosation of phenolic compounds is a well-established reaction, often carried out using nitrous acid (generated in situ from sodium nitrite and a mineral acid).

Reactivity and Metal Chelation

The utility of this compound as a chromogenic reagent stems from its ability to form stable, intensely colored chelate complexes with various divalent and trivalent metal ions. The key functional groups involved in this chelation are the ortho-hydroxyl and nitroso groups on the phenyl ring.

Reaction with Ferrous Iron (Fe²⁺)

This compound is particularly sensitive and specific for the detection of ferrous iron (Fe²⁺). In the presence of Fe²⁺, this compound forms a stable, green-colored complex.[5] This reaction is rapid and forms the basis for a direct colorimetric assay for iron. The reaction can be represented as follows:

Fe²⁺ + 2 this compound → [Fe(this compound)₂] (Green Complex)

The resulting complex exhibits a maximum absorbance (λmax) at approximately 756 nm, with a high molar absorptivity (ε) of over 44,000 L·mol⁻¹·cm⁻¹.[1][2][3] This high molar absorptivity contributes to the excellent sensitivity of iron detection using this method.

Reactivity with Other Metal Ions

Besides iron, this compound also forms colored complexes with other transition metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[5] The spectral properties of these complexes are distinct from the iron complex, allowing for the potential simultaneous or selective determination of these metals.

| Metal Ion | Complex Color | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Fe²⁺ | Green | 756 | > 44,000 | [1][2][3] |

| Co²⁺ | - | 490 | 4.0 x 10⁴ | [5] |

| Ni²⁺ | - | 394 | 2.6 x 10⁴ | [5] |

| Cu²⁺ | - | 429 | 2.8 x 10⁴ | [5] |

Experimental Protocols

This compound is widely used in quantitative assays for iron in various biological samples. Below are detailed methodologies for its use in a standard colorimetric assay and a flow injection analysis setup.

Spectrophotometric Determination of Iron in Serum (Microplate Assay)

This protocol describes a direct colorimetric method for the quantitative determination of iron in serum, adapted from commercially available assay kits.

Principle: Iron bound to transferrin is released in a weakly acidic buffer containing a reducing agent, which reduces Fe³⁺ to Fe²⁺. The resulting Fe²⁺ reacts with this compound to form a colored complex, the absorbance of which is measured at 750-760 nm.

Materials:

-

This compound solution

-

Buffer A (weakly acidic buffer with a reducing agent)

-

Buffer B (reaction buffer)

-

Iron Standard (e.g., 200 µg/dL)

-

Microplate reader

-

96-well microplate

-

Precision pipettes

Procedure:

-

Sample Preparation:

-

Serum or plasma samples should be centrifuged to remove any insoluble material. EDTA-plasma is not suitable as EDTA can interfere with the assay.

-

For tissue extracts or cell lysates, centrifugation is also recommended. The pH of the sample should be adjusted to 2.0-8.0 if necessary.

-

-

Assay Protocol:

-

Add 15 µL of blank (deionized water), iron standard, or sample to individual wells of the 96-well plate.

-

Add 160 µL of Buffer A to each well. Mix gently and incubate for 10 minutes at room temperature. This step releases iron from transferrin and reduces it to the ferrous state.

-

Prepare the Color Developer Solution by mixing Buffer B and the Chromogen (this compound) solution according to the kit instructions.

-

Add 75 µL of the Color Developer Solution to each well. Mix and incubate for 5 minutes at room temperature to allow for color development.

-

Read the absorbance at 750 nm using a microplate reader. An acceptable wavelength range is 730-770 nm.[1]

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Calculate the iron concentration in the samples using the absorbance of the known iron standard.

-

Flow Injection Analysis (FIA) for Iron Determination

This compound is also suitable for use in automated flow injection analysis (FIA) systems, which allow for rapid and high-throughput analysis of iron in water samples.

Principle: A small, precisely defined volume of the sample is injected into a continuously flowing carrier stream. This sample zone then merges with a reagent stream containing this compound. The reaction occurs as the mixture travels through a reaction coil, and the absorbance of the colored complex is measured in a flow-through detector.

System Configuration:

-

Peristaltic pump

-

Injection valve

-

Reaction coil

-

Flow-through spectrophotometric detector

-

Data acquisition system

Reagents:

-

Carrier stream (e.g., deionized water)

-

Reagent stream: this compound solution in a suitable buffer (workable pH range is 5.6-10.1).[5]

-

Reducing agent (if determination of total iron is required) may be included in the reagent stream or a separate stream.

Procedure:

-

Set up the FIA manifold with the pump, injection valve, reaction coil, and detector.

-

Pump the carrier and reagent solutions through the system until a stable baseline is achieved.

-

Inject a fixed volume of the iron standard or sample into the carrier stream.

-

The sample zone mixes with the reagent stream in the reaction coil, leading to the formation of the Fe²⁺-Nitroso-PSAP complex.

-

The absorbance of the complex is measured as it passes through the detector, resulting in a peak.

-

The peak height or area is proportional to the iron concentration in the sample.

-

A calibration curve is constructed by injecting a series of iron standards of known concentrations.

Conclusion

This compound is a robust and highly effective chromogenic reagent for the quantitative determination of iron and other metal ions. Its excellent water solubility, high sensitivity, and the stability of its metal complexes make it a valuable tool in both research and clinical settings. While the specific details of its synthesis are not widely published, its application in spectrophotometric and flow injection analysis methods is well-documented and provides a reliable means for accurate metal ion quantification. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals looking to employ this compound in their analytical workflows.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. This compound - Innovative Enzymes [innovativeenzymes.com]

- 3. This compound [sorachim.com]

- 4. 2-NITROSO-5-(N-PROPYL-3-SULFOPROPYLAMINO)PHENOL CAS#: 80459-15-0 [amp.chemicalbook.com]

- 5. Dojindo Molecular Technologies Inc this compound (100MG), CAS: 80459-15-0, | Fisher Scientific [fishersci.com]

In-Depth Technical Guide to the Synthesis of 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, a sensitive chromogenic reagent also known as Nitroso-PSAP. The synthesis is a multi-step process involving the formation of a key intermediate followed by a nitrosation reaction. This document outlines the probable synthetic route, details the necessary experimental protocols based on established chemical transformations, and presents relevant data in a structured format.

Overview of the Synthesis Pathway

The synthesis of 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (this compound) is logically approached as a two-stage process. The first stage involves the synthesis of the precursor molecule, 5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol. This is achieved through the sequential N-alkylation of 3-aminophenol. The second stage is the regioselective nitrosation of the synthesized precursor at the position ortho to the hydroxyl group to yield the final product.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations, as a detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature.

Stage 1: Synthesis of 5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

This stage involves a two-step N-alkylation of 3-aminophenol.

Step 1: N-Propylation of 3-Aminophenol

This step introduces the n-propyl group to the amino moiety of 3-aminophenol.

-

Reaction: 3-Aminophenol is reacted with an n-propyl halide (e.g., 1-bromopropane) in the presence of a base to neutralize the hydrogen halide formed.

-

Reagents and Solvents:

-

3-Aminophenol

-

1-Bromopropane (or 1-iodopropane for higher reactivity)

-

Sodium bicarbonate (or a non-nucleophilic organic base like triethylamine)

-

Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 3-aminophenol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a slight excess of the base to the solution.

-

Add 1.0 to 1.2 equivalents of 1-bromopropane dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product, 3-(N-propylamino)phenol, by column chromatography on silica gel.

-

Step 2: N-Sulfopropylation of 3-(N-propylamino)phenol

This step introduces the sulfopropyl group, which imparts water solubility to the final compound.

-

Reaction: The intermediate, 3-(N-propylamino)phenol, is reacted with 1,3-propane sultone. 1,3-propane sultone is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1]

-

Reagents and Solvents:

-

3-(N-propylamino)phenol

-

1,3-Propane sultone[2]

-

Solvent: Aprotic polar solvent such as acetonitrile or propylene carbonate.

-

-

Procedure:

-

Dissolve 3-(N-propylamino)phenol in the chosen solvent.

-

Add 1.0 to 1.1 equivalents of 1,3-propane sultone to the solution.

-

Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

The product, 5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a zwitterion and may precipitate from the reaction mixture upon cooling.

-

Collect the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

-

Stage 2: Nitrosation of 5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

This final step introduces the nitroso group at the 2-position of the phenol ring.

-

Reaction: The precursor is treated with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

-

Reagents and Solvents:

-

5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Solvent: Water or an aqueous-alcoholic mixture.

-

-

Procedure:

-

Dissolve the precursor in the chosen solvent and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of a cooled aqueous solution of sodium nitrite.

-

Maintain the temperature below 5 °C and slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.

-

The reaction is typically rapid, and the formation of the colored nitroso product can be visually monitored.

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at low temperature.

-

The product, 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, can be isolated by precipitation (if solubility is low) or by extraction, followed by purification, potentially through recrystallization.

-

Quantitative Data

As specific literature with quantitative data for this exact synthesis is unavailable, the following table provides expected ranges for key parameters based on analogous reactions.

| Parameter | N-Propylation of 3-Aminophenol | N-Sulfopropylation | Nitrosation |

| Typical Yield | 60-80% | 70-90% | 50-70% |

| Reaction Time | 4-12 hours | 2-8 hours | 1-2 hours |

| Reaction Temp. | Reflux | 60-80 °C | 0-5 °C |

| Purity (post-purification) | >95% | >98% | >97% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol is a feasible multi-step process for a skilled organic chemist. The key challenges lie in the selective mono-N-propylation of 3-aminophenol and the safe handling of 1,3-propane sultone. The final nitrosation step requires careful temperature control to avoid side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to undertake the synthesis of this valuable chromogenic reagent. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide on the Spectral Characteristics of Nitroso-PSAP and Its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2-Nitroso-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (Nitroso-PSAP) and its complexes with various metal ions. This document details the key spectral characteristics, experimental protocols for their determination, and a visualization of the metal complexation process.

This compound is a highly sensitive and water-soluble colorimetric reagent.[1][2] It is particularly noted for its application in the detection of ferrous iron (Fe(II)), with which it forms a distinct green complex.[1][2] Beyond iron, this compound also forms colored complexes with other transition metals such as cobalt (Co), nickel (Ni), and copper (Cu), making it a versatile tool in analytical chemistry.[1][2] The operational pH range for the use of nitroso compounds like this compound is between 5.6 and 10.1.[1][2]

Spectral Data of this compound Metal Complexes

The formation of complexes between this compound and various metal ions results in significant changes in the UV-Visible absorption spectrum, forming the basis for their quantitative determination. The key spectral characteristics of these complexes are summarized in the table below.

| Metal Ion | Complex Color | Maximum Wavelength (λmax) | Molar Absorptivity (ε) |

| Fe(II) | Green | 753 - 756 nm | 4.3 x 10⁴ - 4.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Co(II) | - | 490 nm | 4.0 x 10⁴ L mol⁻¹ cm⁻¹ |

| Ni(II) | - | 394 nm | 2.6 x 10⁴ L mol⁻¹ cm⁻¹ |

| Cu(II) | - | 429 nm | 2.8 x 10⁴ L mol⁻¹ cm⁻¹ |

Data sourced from product descriptions and analytical studies.[1][2][3]

Experimental Protocols

The following sections outline the methodologies for the spectrophotometric determination of iron using this compound, which can be adapted for the analysis of other metal ions.

Spectrophotometric Determination of Iron (Fe)

This protocol is based on the principles of the this compound chromogenic method for iron determination in biological samples.[4]

1. Principle: Iron bound to transport proteins is dissociated in a weakly acidic buffer containing a denaturing agent. The released iron is then reduced to its ferrous (Fe(II)) state and subsequently forms a colored chelate with this compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the iron concentration.[4]

2. Reagents and Materials:

-

This compound reagent solution

-

Weakly acidic buffer with a denaturing agent (Buffer A)

-

Iron Calibrator solution

-

Purified water (for blank)

-

Sample (e.g., serum, tissue homogenate)

-

Microplate or cuvettes

-

Microplate reader or spectrophotometer

3. Assay Protocol (Microplate Method): [4]

-

To individual wells of a microplate, add 15 µL of either the blank (purified water), Iron Calibrator, or the sample.

-

Add 160 µL of Buffer A to each well.

-

Mix the contents of the wells carefully, avoiding the formation of bubbles.

-

Incubate the microplate at room temperature for 10 minutes.

-

Measure the optical density (absorbance) at 750 nm (acceptable range: 730 - 770 nm).

-

Calculate the iron concentration in the samples by comparing their absorbance to that of the Iron Calibrator, after subtracting the absorbance of the blank.

4. Sample Preparation:

-

Serum and Plasma: Can be used directly in the assay.

-

Tissue Samples: Homogenize the tissue and then add a 5% Trichloroacetic acid (TCA) solution. Vortex for 1 minute and incubate at 4 - 8°C for 30 minutes. Centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay. Ensure the sample pH is between 2.0 and 8.0.[4]

General Protocol for Characterization of Other Metal Complexes

This protocol can be used as a general guideline for studying the spectral characteristics of this compound with other metal ions like Co(II), Ni(II), and Cu(II).

1. Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare stock solutions of the metal salts (e.g., CoCl₂, NiSO₄, CuCl₂) of known concentrations in deionized water.

-

Prepare a series of buffers covering the pH range of 5.6 to 10.1.

2. Determination of Absorption Spectrum:

-

In a cuvette, mix a known concentration of the metal ion solution with an excess of the this compound solution in a suitable buffer.

-

Allow the reaction to reach completion (color development is stable).

-

Scan the absorption spectrum of the resulting solution over a relevant wavelength range (e.g., 350-800 nm) using a spectrophotometer, with a solution of this compound in the same buffer as the blank.

-

The wavelength at which maximum absorbance occurs is the λmax.

3. Determination of Molar Absorptivity (ε):

-

Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion (ensuring this compound is in excess).

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus metal ion concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the molar concentration).

Visualizations

Formation of a Metal-Nitroso-PSAP Complex

The following diagram illustrates the general reaction pathway for the formation of a metal complex with this compound. The this compound molecule acts as a ligand, binding to the metal ion to form a stable, colored complex.

Caption: General reaction scheme for the complexation of a metal ion with this compound.

Experimental Workflow for Spectrophotometric Analysis

The workflow for the spectrophotometric analysis of a metal ion using this compound is depicted below. This process involves sample preparation, complex formation, and subsequent measurement of absorbance.

Caption: Workflow for the spectrophotometric determination of metal ions using this compound.

References

- 1. Metal Indicator this compound | CAS 80459-15-0 Dojindo [dojindo.com]

- 2. Dojindo Molecular Technologies Inc this compound (100MG), CAS: 80459-15-0, | Fisher Scientific [fishersci.com]

- 3. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

Technical Guide: Molar Absorptivity and Determination of Iron Using the Nitroso-PSAP Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric determination of iron using 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (Nitroso-PSAP). It includes key quantitative data, a detailed experimental protocol, and a visual representation of the analytical workflow. The this compound method is a sensitive and direct colorimetric assay for the quantification of iron in various biological samples.

Core Principles

Quantitative Spectroscopic Data

The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for this assay. The table below summarizes the reported molar absorptivity values for the this compound iron complex.

| Parameter | Value | Wavelength (λmax) | Source |

| Molar Absorptivity (ε) | 4.5 x 10⁴ dm³ mol⁻¹ cm⁻¹ | 756 nm | [1] |

| Molar Absorptivity (ε) | 4.3 x 10⁴ L mol⁻¹ cm⁻¹ | 753 nm | [5] |

Note: 1 dm³ = 1 L, so the reported values are consistent.

Experimental Protocol: Spectrophotometric Determination of Iron

This section details a generalized protocol synthesized from various established methods for the determination of iron using this compound.[2][4][6] This protocol is suitable for use with a 96-well microplate reader.

1. Materials and Reagents:

-

This compound Chromogen Solution: The primary colorimetric reagent.

-

Weak Acidic Buffer (Buffer A): To dissociate iron from transport proteins.[2][4]

-

Iron Calibrator: A standard solution of known iron concentration (e.g., 200 µg/dL).[2][4]

-

Purified Water: For blank preparation.

-

96-well Microplate

-

Microplate Reader: Capable of measuring absorbance at 750 nm.[4][6]

2. Sample Preparation:

-

Serum and Plasma: Centrifuge to remove any insoluble material. Note: EDTA-treated plasma may interfere with the assay and should be avoided.[2][4]

-

Urine and other Biological Fluids: If turbid, centrifuge the sample. The pH may need to be adjusted to a range of 2.0-3.0 with a small amount of HCl.[2][4]

-

Cell Lysates and Tissue Homogenates: Centrifuge to remove cellular debris. High concentrations of proteins or lipids may require removal by ultrafiltration.[4]

3. Assay Procedure:

-

Dispensing:

-

Iron Dissociation and Reduction:

-

Color Development:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 750 nm using a microplate reader. The acceptable wavelength range is typically between 730 nm and 770 nm.[4]

-

4. Calculation of Iron Concentration:

-

Calculate the change in absorbance (ΔOD) for the calibrator and the sample:

-

ΔOD_Calibrator = OD_Calibrator - OD_Blank

-

ΔOD_Sample = OD_Sample - OD_Blank

-

-

Calculate the iron concentration in the sample using the following formula:

-

Iron Concentration (µg/dL) = (ΔOD_Sample / ΔOD_Calibrator) x Concentration of Calibrator (µg/dL)[2]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of iron using the this compound method.

Caption: Workflow for this compound based iron assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. adipogen.com [adipogen.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. This compound method Iron Concentration Assay Kit | Iron Assay kit LS – this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

In-Depth Technical Guide to CAS Number 80459-15-0: Nitroso-PSAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 80459-15-0, scientifically known as 2-Nitroso-5-(N-propyl-3-sulfopropylamino)phenol, and commonly referred to as Nitroso-PSAP. This document details its chemical and physical properties, its primary application as a high-sensitivity chromogenic reagent for metal ion detection, and detailed experimental protocols for its use.

This compound is a water-soluble compound that has gained significant traction in analytical chemistry for the quantitative determination of various metal ions, most notably iron(II). Its ability to form stable, intensely colored complexes with metal ions makes it a valuable tool in spectrophotometric analysis, particularly in biological and environmental samples.

Chemical Information and Physical Properties

This compound is a synthetic organic compound belonging to the family of nitrosophenols. Its chemical structure incorporates a nitrosophenol core functionalized with a sulfopropylamino group, which imparts high water solubility.

| Property | Value | Reference(s) |

| CAS Number | 80459-15-0 | [1][2][3] |

| IUPAC Name | 2-Nitroso-5-(N-propyl-3-sulfopropylamino)phenol | [1][4] |

| Synonyms | This compound, 3-(3-HYDROXY-4-NITROSO-N-PROPYLANILINO) PROPANESULFONIC ACID | [4] |

| Molecular Formula | C₁₂H₁₈N₂O₅S | [1][2][3] |

| Molecular Weight | 302.35 g/mol | [1][2][3] |

| Appearance | Yellow to yellowish-brown powder | [1][2][3] |

| Purity | > 97% | [1][2][3] |

| Melting Point | 165-170 °C (with decomposition) | [4] |

| Solubility | Soluble in water (0.04% solution is a clear, reddish-orange) | [1][2][3] |

| pKa | pKa₁ = 1.73 ± 0.50 (Predicted) | [4] |

Mechanism of Action and Applications

The primary utility of this compound lies in its function as a chelating agent that forms colored complexes with metal ions. The underlying mechanism involves the formation of a coordination complex between the metal ion and the this compound molecule. This complex exhibits strong absorbance at a specific wavelength in the visible spectrum, allowing for the quantitative determination of the metal ion concentration based on the Beer-Lambert law.

The most prominent application of this compound is in the spectrophotometric determination of iron(II). It reacts with Fe(II) to form a stable green-blue complex with a maximum absorbance (λmax) around 750-756 nm.[3][5] This reaction is highly sensitive, enabling the detection of iron at parts-per-billion (ppb) levels.

Beyond iron, this compound is also utilized for the detection of other transition metals such as cobalt(II), nickel(II), and copper(II), which form complexes with distinct spectral properties.

Quantitative Data

Spectral Properties of this compound Metal Complexes

The formation of complexes between this compound and various metal ions results in significant changes in the UV-Visible absorption spectrum. The table below summarizes the key spectral data for these complexes.

| Metal Ion | Complex Color | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Fe(II) | Green-Blue | 750 - 756 | 4.3 x 10⁴ - 4.5 x 10⁴ |

| Co(II) | - | 490 | 4.0 x 10⁴ |

| Ni(II) | - | 394 | 2.6 x 10⁴ |

| Cu(II) | - | 429 | 2.8 x 10⁴ |

References for all data in the table above:[3][5]

Stability Constants of Metal Complexes

The stability of the metal-ligand complexes is a critical factor in the reliability of analytical methods. The protonation constants of this compound (denoted as H₂L) and the stability constants (log K) of its complexes with various metal ions have been determined by potentiometric titration in an aqueous solution at 25°C and an ionic strength (μ) of 0.1 M (KNO₃).[1]

| Equilibrium | Constant | Value |

| H⁺ + L²⁻ ⇌ HL⁻ | log K₁ | - |

| 2H⁺ + L²⁻ ⇌ H₂L | log β₂ | - |

| Mg²⁺ + L²⁻ ⇌ MgL | log K₁ | 3.06 |

| Ca²⁺ + L²⁻ ⇌ CaL | log K₁ | 2.45 |

| Co²⁺ + L²⁻ ⇌ CoL | log K₁ | 9.90 |

| Ni²⁺ + L²⁻ ⇌ NiL | log K₁ | 11.20 |

| Cu²⁺ + L²⁻ ⇌ CuL | log K₁ | 12.87 |

| Zn²⁺ + L²⁻ ⇌ ZnL | log K₁ | 9.20 |

| Al³⁺ + L²⁻ ⇌ AlL⁺ | log K₁ | 12.01 |

| Ga³⁺ + L²⁻ ⇌ GaL⁺ | log K₁ | 13.91 |

| Fe³⁺ + L²⁻ ⇌ FeL⁺ | log K₁ | 13.12 |

Reference for all data in the table above:[1]

Experimental Protocols

Spectrophotometric Determination of Iron(II) in Aqueous Samples

This protocol is adapted from established methods for the colorimetric determination of iron.[6]

Reagents:

-

Iron(II) Standard Solution (1000 ppm): Prepare by dissolving the appropriate amount of a primary standard iron salt (e.g., ammonium iron(II) sulfate hexahydrate) in deionized water containing a small amount of sulfuric acid to prevent oxidation.

-

This compound Solution (4 x 10⁻³ M): Dissolve the required amount of this compound in deionized water.

-

Sodium Ascorbate Solution (1% w/v): To reduce any Fe(III) to Fe(II).

-

Buffer Solution (pH 8.0): An appropriate buffer system, such as Tris-HCl, should be used to maintain the optimal pH for complex formation.

Procedure:

-

To a 25 mL calibrated flask, add 3 mL of the sample solution containing up to 5 ppm of iron.

-

Add 2 mL of the 1% sodium ascorbate solution and mix.

-

Add 1 mL of the 4 x 10⁻³ M this compound solution.

-

Add 5 mL of the pH 8.0 buffer solution.

-

Dilute to the mark with deionized water and shake thoroughly.

-

Measure the absorbance of the solution at 753 nm in a 10 mm cuvette against a reagent blank.

-

Construct a calibration curve using standard iron(II) solutions of known concentrations and determine the concentration of iron in the sample.

Caption: Workflow for Spectrophotometric Iron(II) Determination.

Flow Injection Analysis (FIA) for the Determination of Iron

This protocol outlines a general procedure for the determination of iron using this compound in a flow injection analysis system.[7]

FIA System Setup:

-

Carrier Stream: Deionized water or a suitable buffer.

-

Reagent Stream: A solution of this compound and a reducing agent (e.g., sodium ascorbate) in a buffer solution (the exact concentrations and pH need to be optimized for the specific system).

-

Injection Volume: Typically in the range of 50-200 µL.

-

Detector: A spectrophotometer with a flow-through cell set to monitor the absorbance at the λmax of the Fe(II)-Nitroso-PSAP complex (approximately 753 nm).

Procedure:

-

Set up the FIA manifold with the carrier and reagent streams pumped at a constant flow rate.

-

Inject a known volume of the iron standard or sample into the carrier stream.

-

The sample zone merges with the reagent stream, initiating the complex formation reaction.

-

The colored complex flows through the detector, and the absorbance is recorded as a peak.

-

The peak height or area is proportional to the iron concentration in the injected sample.

-

A calibration curve is generated by injecting a series of iron standards.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. 2-NITROSO-5-(N-PROPYL-3-SULFOPROPYLAMINO)PHENOL CAS#: 80459-15-0 [amp.chemicalbook.com]

- 5. This compound method Iron Concentration Assay Kit | Iron Assay kit LS – this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 6. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 7. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Applications of Nitroso-PSAP in Biological and Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known applications of 2-Nitroso-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitroso-PSAP. The content herein is based on currently available scientific literature and is intended to inform researchers, scientists, and drug development professionals on its established uses and potential, yet currently unexplored, biological applications.

Core Application: A Highly Sensitive Reagent for Metal Ion Detection

This compound is primarily recognized as a highly sensitive and water-soluble colorimetric reagent for the detection and quantification of various metal ions, most notably Iron (II) (Fe(II)). Its utility is well-established in analytical chemistry, with applications in determining metal concentrations in biological fluids and environmental samples.

Mechanism of Action in Metal Detection

This compound forms stable, colored complexes with divalent and trivalent metal ions. The formation of these complexes results in a distinct shift in the maximum absorption wavelength (λmax) of the solution, allowing for the quantitative determination of the metal ion concentration using spectrophotometry. For instance, it forms a green complex with Fe(II).[1][2] This reagent is particularly useful for flow injection analysis.[1][2][3]

Quantitative Data Presentation

The spectrophotometric properties of this compound in complex with various metal ions are summarized in the table below. This data is crucial for researchers designing experiments for metal quantification in biological and other matrices.

| Metal Ion | Complex Color | Maximum Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Fe(II) | Green | 756 nm[1][2] | 4.5 x 10⁴[1][2] |

| Fe(II) | - | 753 nm[3] | 4.3 x 10⁴[3] |

| Co(II) | - | 490 nm[1][2] | 4.0 x 10⁴[1][2] |

| Cu(II) | - | 429 nm[1][2] | 2.8 x 10⁴[1][2] |

| Ni(II) | - | 394 nm[1][2] | 2.6 x 10⁴[1][2] |

Table 1: Spectral Data of this compound-Metal Complexes.

The operational pH range for the use of nitroso compounds like this compound is between 5.6 and 10.1.[1][2] The detection range for these metals is reported to be from 5 ppb to 5 ppm.[1][2]

Experimental Protocol: Spectrophotometric Determination of Fe(II) using this compound

The following is a generalized protocol for the determination of Fe(II) in a given sample, based on the principles of spectrophotometry with this compound.

Materials:

-

This compound solution (prepared in deionized water)

-

Standard solutions of Fe(II) of known concentrations

-

pH buffer (within the 5.6-10.1 range)

-

Spectrophotometer

-

Cuvettes

-

Sample containing an unknown concentration of Fe(II)

Methodology:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the Fe(II) standard solution to create a range of known concentrations.

-

To each standard dilution, add a specific volume of the this compound solution and the pH buffer.

-

Allow the reaction to proceed to completion, resulting in the formation of the green Fe(II)-Nitroso-PSAP complex.

-

Measure the absorbance of each standard solution at the maximum wavelength (λmax) of 756 nm using the spectrophotometer.

-

Plot a standard curve of absorbance versus Fe(II) concentration.

-

-

Sample Analysis:

-

Prepare the unknown sample by adding the same volume of this compound solution and pH buffer as used for the standards.

-

Measure the absorbance of the prepared sample at 756 nm.

-

Determine the concentration of Fe(II) in the sample by interpolating its absorbance value on the standard curve.

-

Visualization of Experimental Workflow

Caption: Workflow for Fe(II) quantification using this compound.

Potential Broader Biological Applications: A Look into Related Compounds

While this compound is well-characterized as an analytical reagent, there is a lack of direct scientific literature detailing its broader biological activities, such as its effects on cellular signaling pathways or its potential as a therapeutic agent. However, to provide a comprehensive guide for researchers, it is pertinent to discuss the known biological activities of the broader classes of nitroso compounds. It is critical to note that the following information pertains to general classes of compounds and may not be representative of the specific biological activity of this compound.

N-Nitroso Compounds: This class of compounds is known for its potent biological activity, which is often associated with carcinogenesis.[4][5]

-

Mechanism of Action: N-nitroso compounds, such as nitrosamines and nitrosoureas, can act as alkylating agents.[4][5] Following metabolic activation or spontaneous decomposition, they form electrophilic intermediates that can react with nucleophilic sites on cellular macromolecules, including DNA.[4][5] This alkylation of DNA can lead to mutations and the initiation of cancer.[4][5]

C-Nitroso Compounds: Some C-nitroso compounds have been investigated for their potential as nitric oxide (NO) donors.[6] Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.

-

Potential Mechanism of Action: These compounds can release NO or a related redox species, which can then modulate various signaling pathways.[6]

Visualization of General Nitroso Compound Mechanisms

Caption: General mechanisms of N-nitroso and C-nitroso compounds.

Future Directions and Conclusion

The primary and well-documented application of this compound in biological research is as a robust and sensitive analytical tool for the quantification of metal ions. Its utility in this domain is clear, with established protocols and quantitative data to support its use.

The broader biological effects of this compound remain an unexplored area of research. While the general classes of N-nitroso and C-nitroso compounds exhibit significant biological activities, it is imperative for researchers to conduct specific studies to determine if this compound shares any of these properties. Future investigations could explore its potential to act as an alkylating agent, a nitric oxide donor, or to have other unforeseen interactions with biological systems. Such studies would be foundational in determining if this compound has a role to play in drug development or as a tool for modulating cellular signaling. Until such research is conducted, the application of this compound should be confined to its established role as an analytical reagent.

References

- 1. Metal Indicator this compound | CAS 80459-15-0 Dojindo [dojindo.com]

- 2. Dojindo Molecular Technologies Inc this compound (100MG), CAS: 80459-15-0, | Fisher Scientific [fishersci.com]

- 3. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 6. C-nitroso compounds: synthesis, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Nitroso-PSAP: A Chromogenic Reagent for Sensitive Metal Ion Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of metal ions is a cornerstone of analytical chemistry, with far-reaching implications in environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the arsenal of analytical tools, chromogenic reagents, which form colored complexes with specific metal ions, offer a simple, cost-effective, and often highly sensitive method for their detection and quantification. This technical guide delves into the discovery, development, and application of 2-Nitroso-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitroso-PSAP, a highly sensitive and water-soluble chromogenic reagent. This guide will provide a comprehensive overview of its properties, synthesis, and detailed experimental protocols for its use in the spectrophotometric determination of iron and cobalt, along with a summary of its performance characteristics and potential interferences.

Discovery and Development

The development of this compound emerged from the broader field of research into nitroso-phenolic compounds as effective chelating agents for transition metals. While the seminal publication detailing the initial synthesis and characterization of this compound remains elusive in publicly accessible literature, the work of Japanese analytical chemists Tadao Sakai and Norio Ohno in the mid-1980s was pivotal in establishing its utility as a superior reagent for the determination of iron. Their research demonstrated the high molar absorptivity of the iron(II)-Nitroso-PSAP complex, paving the way for its application in sensitive analytical methods such as flow injection analysis for the determination of trace iron in environmental water samples[1]. The strategic incorporation of a sulfopropylamino group into the phenol structure enhances the water solubility of both the reagent and its metal complexes, a significant advantage over earlier nitroso-based reagents that often required solvent extraction steps.

Physicochemical Properties and Synthesis

This compound is a yellowish-brown powder with the chemical formula C₁₂H₁₈N₂O₅S and a molecular weight of 302.35 g/mol . It is characterized by a melting point of 165-170 °C (with decomposition)[2]. The presence of the sulfonic acid group imparts good water solubility to the molecule.

Analytical Applications: Spectrophotometric Determination of Metal Ions

This compound is a versatile chromogenic reagent that forms stable, colored complexes with several divalent metal ions, most notably iron(II) and cobalt(II). The formation of these complexes provides the basis for their quantitative determination using spectrophotometry.

Quantitative Data Summary

The analytical performance of this compound is summarized in the following tables, providing key parameters for the determination of various metal ions.

| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Iron(II) | 753 nm | 4.3 x 10⁴[1] |

| Cobalt(II) | Data not available in the reviewed literature | Data not available in the reviewed literature |

| Nickel(II) | Data not available in the reviewed literature | Data not available in the reviewed literature |

| Copper(II) | Data not available in the reviewed literature | Data not available in the reviewed literature |

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₈N₂O₅S | [2] |

| Molecular Weight | 302.35 g/mol | [2] |

| Appearance | Yellowish-brown powder | |

| Melting Point | 165-170 °C (decomposes) | [2] |

| Solubility | Water-soluble | [1] |

Experimental Protocols

Spectrophotometric Determination of Iron(II)

The following protocol is based on the principles of the flow injection analysis method developed by Ohno and Sakai for the determination of iron in water samples[1]. This can be adapted for batch spectrophotometric measurements.

Reagents:

-

This compound solution: Prepare a solution of this compound in deionized water. The optimal concentration may need to be determined experimentally but is typically in the range of 1 x 10⁻⁴ M.

-

Buffer solution: An acetate buffer solution (pH 4.0 - 6.0) is commonly used to maintain the optimal pH for complex formation.

-

Reducing agent: A solution of hydroxylamine hydrochloride or ascorbic acid to ensure all iron is in the Fe(II) state.

-

Iron(II) standard solutions: Prepare a series of standard solutions of known Fe(II) concentration from a certified stock solution.

Procedure:

-

Sample Preparation: If necessary, digest the sample to release bound iron and filter to remove any particulate matter.

-

Reduction of Iron(III): To an aliquot of the sample or standard solution, add a sufficient amount of the reducing agent to convert any Fe(III) to Fe(II). Allow the reaction to proceed for the recommended time.

-

pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for complex formation.

-

Complex Formation: Add the this compound solution to the pH-adjusted sample. A colored complex will form. Allow sufficient time for the color to develop fully and stabilize.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 753 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument.

-

Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations to construct a calibration curve.

-

Concentration Determination: Determine the concentration of iron in the sample by interpolating its absorbance value on the calibration curve.

References

- 1. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. 2-NITROSO-5-(N-PROPYL-3-SULFOPROPYLAMINO)PHENOL CAS#: 80459-15-0 [amp.chemicalbook.com]

- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Serum Iron Determination using the Nitroso-PSAP Method

These application notes provide a detailed protocol for the quantitative determination of iron in serum and other biological samples using the Nitroso-PSAP chromogenic method. This method is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The this compound method is a direct colorimetric assay for the quantitative determination of iron in biological samples that does not require sample deproteinization.[1] The principle of the assay is based on the following steps:

-

Dissociation: Iron bound to transport proteins, such as transferrin, is released in a weakly acidic buffer containing a denaturing agent.[1][2]

-

Chelation and Color Formation: The resulting ferrous ions (Fe²⁺) react with the chromogen, 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (this compound), to form a stable, water-soluble blue-green chelate complex.[1][5][6]

-

Spectrophotometric Measurement: The intensity of the colored complex is directly proportional to the iron concentration in the sample.[1][4] The absorbance is measured spectrophotometrically at a wavelength of approximately 750 nm.[1][2]

Quantitative Data Summary

The performance characteristics of the this compound method for serum iron determination are summarized in the table below. The data is compiled from various commercially available assay kits.

| Parameter | Value | References |

| Measuring Range | 10 - 1000 µg/dL | [2][3][4] |

| Wavelength | 750 nm (acceptable range: 730 - 770 nm) | [1][2][3] |

| Molar Absorptivity | 4.3 x 10⁴ L mol⁻¹ cm⁻¹ at 753 nm | [5] |

| Sample Types | Serum, Plasma, Urine, Saliva, Cell Lysate, Tissue Supernatant | [2][3] |

| Interferences | EDTA-plasma samples cannot be used. No significant interference from conjugated or unconjugated bilirubin up to 40 mg/dL. | [1][2][4] |

Precision:

| Level | Mean (µg/dL) | S.D. | C.V. (%) |

| Level 1 | 118.09 | 1.09 | 0.9 |

| Level 2 | 244.73 | 8.89 | 3.6 |

Precision was evaluated using commercially available quality control serum.[1][4]

Experimental Protocols

This section provides a detailed methodology for the determination of iron in serum and other biological samples using the this compound method in a 96-well microplate format.

3.1. Materials and Reagents

-

This compound Chromogen Solution

-

Buffer A (Weakly acidic buffer with a denaturing agent)

-

Buffer B (Reducing agent solution)

-

Iron Calibrator (e.g., 200 µg/dL)

-

Purified water (for blank)

-

96-well clear flat-bottom microplate

-

Micropipettes and tips

-

Microplate reader with 750 nm filter

3.2. Reagent Preparation

-

Working Reagent: Prepare the working reagent by mixing Buffer B and the this compound Chromogen solution according to the kit manufacturer's instructions. A common preparation involves mixing 70 µL of Buffer B with 7 µL of this compound solution per test.[7] The prepared working reagent should be used within a specified time, typically within one month when stored at 4°C.[1]

3.3. Sample Preparation

-

Serum and Plasma: Use fresh, non-hemolyzed serum.[8] If samples are turbid, clarify by centrifugation at 6,000 rpm for 15 minutes and use the supernatant.[1] EDTA-plasma should not be used as EDTA interferes with the assay.[1][2]

-

Urine and other biological fluids: Adjust the sample pH to 2.0-3.0 with 6M HCl (e.g., add 5-10 µL of 6M HCl per 1 mL of sample).[2][4] Centrifuge at 6,000 rpm for 15 minutes to remove any precipitate and use the supernatant.[4]

-

Tissue Extracts and Cell Lysates: Homogenize the tissue or lyse the cells in an appropriate buffer. Add 5% Trichloroacetic acid (TCA) solution, vortex for 1 minute, and incubate at 4-8°C for 30 minutes.[1][4] Centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[1][4] The sample pH should be between 2.0 and 8.0.[4]

3.4. Assay Procedure (Microplate)

-

Pipetting:

-

Incubation with Buffer A:

-

Color Development:

-

Measurement:

3.5. Calculation of Results

-

Calculate the corrected absorbance (ΔOD) for the calibrator and samples by subtracting the absorbance of the blank:

-

ΔOD_Calibrator = OD_Calibrator - OD_Blank

-

ΔOD_Sample = OD_Sample - OD_Blank

-

-

Calculate the iron concentration in the sample using the following formula:

-

Iron Concentration (µg/dL) = (ΔOD_Sample / ΔOD_Calibrator) x Concentration of Calibrator (µg/dL)

If the sample was diluted, multiply the result by the dilution factor.[1]

-

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound serum iron determination assay.

// Node Definitions Transferrin_Fe3 [label="Transferrin-Fe³⁺\n(in sample)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fe3 [label="Fe³⁺ (Ferric Iron)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fe2 [label="Fe²⁺ (Ferrous Iron)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nitroso_PSAP [label="this compound\n(Chromogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Blue-Green Complex", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Transferrin_Fe3 -> Fe3 [label="Weak Acidic Buffer\n+ Denaturant", color="#EA4335"]; Fe3 -> Fe2 [label="Reducing Agent", color="#FBBC05"]; Fe2 -> Complex [color="#34A853"]; Nitroso_PSAP -> Complex [color="#34A853"]; Complex -> edge[style=invis]; }

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. This compound method Iron Concentration Assay Kit | Iron Assay kit LS – this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 3. adipogen.com [adipogen.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. medichem-me.com [medichem-me.com]

Application Notes and Protocols for Nitroso-PSAP Colorimetric Assay in a 96-Well Plate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical transition metal involved in a myriad of physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Dysregulation of iron homeostasis is implicated in various pathological conditions, making the accurate quantification of iron in biological samples a cornerstone of research in numerous fields, including drug development. The Nitroso-PSAP colorimetric assay offers a sensitive and specific method for the determination of iron concentration. This assay is readily adaptable to a 96-well plate format, enabling high-throughput screening and analysis.

The principle of the assay involves the dissociation of iron from its carrier proteins, such as transferrin, under weakly acidic conditions. Subsequently, ferric iron (Fe³⁺) is reduced to its ferrous form (Fe²⁺) by a reducing agent. The ferrous iron then reacts with the chromogenic agent, 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (this compound), to form a stable, blue-colored complex. The intensity of this color, which is directly proportional to the total iron concentration in the sample, is quantified by measuring the absorbance at approximately 750 nm.[1]

Data Presentation

The performance of the this compound assay should be validated to ensure reliable and reproducible results. Key validation parameters include linearity, sensitivity (Limit of Detection and Limit of Quantitation), precision, and accuracy. Below are tables summarizing typical performance data for this assay.

Table 1: Assay Linearity

| Analyte | Linear Range (µg/dL) | Correlation Coefficient (r²) |

| Iron (Fe²⁺/Fe³⁺) | 10 - 1000 | > 0.99 |

Table 2: Assay Sensitivity

| Parameter | Value (µg/dL) |

| Limit of Detection (LOD) | ~4 |

| Limit of Quantitation (LOQ) | ~10 |

Note: LOD and LOQ are estimated based on the lower end of the linear range provided in typical assay kits. Actual values should be experimentally determined.

Table 3: Assay Precision (Intra-assay)

| Sample | Mean Concentration (µg/dL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |

| Low Control | 118.09 | 1.09 | 0.9 |

| High Control | 244.73 | 8.89 | 3.6 |

Data adapted from a commercially available kit manual.

Table 4: Accuracy (Spike and Recovery)

| Sample Matrix | Spiked Concentration (µg/dL) | Measured Concentration (µg/dL) | Recovery (%) |

| Serum | 50 | 48.5 | 97 |

| Cell Lysate | 100 | 103 | 103 |

Illustrative data. Actual recovery should be determined for each sample matrix.

Experimental Protocols

This section provides a detailed methodology for the determination of total iron concentration in biological samples using the this compound assay in a 96-well plate format.

Materials and Reagents

-

This compound chromogen solution

-

Iron Assay Buffer (Weakly acidic, e.g., Acetate buffer, pH 4.5)

-

Iron Reducing Solution (e.g., Ascorbic acid or Hydroxylamine hydrochloride in buffer)

-

Iron Standard (A certified standard solution of Fe³⁺, e.g., 1000 µg/dL)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 750 nm

-

Calibrated single and multichannel pipettes

-

Deionized water

-

Sample-specific preparation reagents (e.g., HCl, Trichloroacetic acid)

Reagent Preparation

-

Iron Assay Buffer (Buffer A): This is a weakly acidic buffer used to release iron from proteins. A common example is an acetate buffer (pH 4.5).

-

Color Developer Solution (Working Reagent): This solution contains the this compound chromogen and a reducing agent. The exact formulation can be proprietary in commercial kits. A general approach is to prepare a solution containing a reducing agent (e.g., ascorbic acid) in a suitable buffer and then add the this compound solution. For instance, a working reagent can be prepared by mixing a buffer containing the reducing agent with the this compound chromogen solution.

-

Iron Standard Curve Preparation: Prepare a series of iron standards by diluting the Iron Standard stock solution with deionized water. A typical standard curve may range from 10 µg/dL to 1000 µg/dL.

Sample Preparation

-

Serum/Plasma: Use serum or heparinized plasma. EDTA-containing plasma should not be used as EDTA can interfere with the assay.[1] Centrifuge samples to remove any particulate matter.

-

Urine: Acidify urine samples by adding a small amount of concentrated HCl to achieve a pH between 2.0 and 3.0. Centrifuge to remove any precipitate.

-

Cell Lysates: Lyse cells in a buffer that does not contain chelating agents. Centrifuge the lysate to pellet cellular debris and use the supernatant for the assay.

-

Tissue Homogenates: Homogenize the tissue in an appropriate buffer. To release iron, treat the homogenate with an acid such as trichloroacetic acid (TCA), vortex, and incubate on ice. Centrifuge to pellet the precipitated protein and use the supernatant for the assay.

Assay Procedure

-

Plate Setup: To each well of a 96-well plate, add 15 µL of either deionized water (for the blank), iron standards, or prepared samples.

-

Iron Release: Add 160 µL of Iron Assay Buffer (Buffer A) to each well. Mix gently by pipetting up and down, avoiding the formation of bubbles. Incubate the plate at room temperature for 10 minutes.[1]

-

Color Development: Add 75 µL of the prepared Color Developer Solution to each well. Mix gently.

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 750 nm using a microplate reader. The acceptable wavelength range is typically 730-770 nm.[1]

Data Analysis

-

Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.

-

Standard Curve Generation: Plot the blank-corrected absorbance of the iron standards against their corresponding concentrations (in µg/dL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Sample Concentration Calculation: Use the equation of the standard curve to calculate the iron concentration in the samples.

Iron Concentration (µg/dL) = (Absorbance_sample - c) / m

Where 'm' is the slope and 'c' is the y-intercept of the standard curve. Remember to account for any dilution factors used during sample preparation.

Visualizations

Below are diagrams illustrating the chemical principle and the experimental workflow of the this compound assay.

Caption: Chemical reaction pathway of the this compound assay.

Caption: Step-by-step workflow of the this compound assay.

References

Application Note: Flow Injection Analysis for Iron in Water Samples using Nitroso-PSAP

AN-FIA-Fe-001

Abstract

This application note details a sensitive and selective flow injection analysis (FIA) method for the determination of trace levels of iron (Fe(II)) in various water samples, such as boiler and well water.[1] The method utilizes the chromogenic reagent 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (Nitroso-PSAP), which forms a stable and water-soluble green complex with Fe(II) ions at a pH of 8.[2] The resulting complex is measured spectrophotometrically at 753 nm.[1][2] This FIA method offers a rapid sample throughput and high precision, making it suitable for routine environmental monitoring and quality control.[1]

Introduction

Iron is a common element in natural water systems, and its concentration is a critical parameter for assessing water quality.[3] While essential at low concentrations, elevated levels of iron can lead to aesthetic issues, such as taste and staining, and can promote the growth of iron bacteria. Therefore, a reliable and efficient analytical method for iron determination is crucial. Flow injection analysis (FIA) is a highly automated and rapid analytical technique that is well-suited for the routine analysis of numerous water samples.[4][5] The use of this compound as a chromogenic reagent provides excellent sensitivity and selectivity for the determination of Fe(II).[1][2][6] This application note provides a detailed protocol for the FIA determination of iron in water samples using this compound.

Quantitative Data

The performance of the FIA method using this compound for the determination of iron is summarized in the following tables.

Table 1: Method Performance Characteristics for Iron (Fe(II)) Determination

| Parameter | Value | Reference |

| Analyte | Iron (Fe(II)) | [1][2] |

| Wavelength (λmax) | 753 nm | [1][2] |

| Molar Absorptivity | 4.3 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Linearity Range | 4 - 100 µg/L | [1] |

| Average Recovery Error | ±1% | [1] |

| Sampling Rate | 25 samples/hour | [1] |

Table 2: Interference Study

The selectivity of the method was evaluated by analyzing solutions containing 50 µg/L of Fe(II) in the presence of various potentially interfering ions.

| Interfering Ion | Concentration | Interference | Reference |

| Nickel (Ni²⁺) | 500 µg/L | No significant interference | [1] |

| Cobalt (Co²⁺) | 500 µg/L | No significant interference | [1] |

| Copper (Cu²⁺) | 500 µg/L | No significant interference | [1] |

| Zinc (Zn²⁺) | 500 µg/L | No significant interference | [1] |

| Cadmium (Cd²⁺) | 500 µg/L | No significant interference | [1] |

Experimental Protocols

Reagent Preparation

-

Carrier Solution (Buffer): Prepare a buffer solution with a pH of 8.0.

-

This compound Reagent (2 x 10⁻⁴ M): Dissolve an appropriate amount of 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol in deionized water. For example, dissolve 0.0302 g of this compound in 500 ml of 5 x 10⁻³ M sulfuric acid.[2]

-

Reducing Agent (1 x 10⁻³ M Sodium Ascorbate): To determine total iron, a reducing agent is required to convert Fe(III) to Fe(II). Dissolve 0.099 g of sodium ascorbate in 500 ml of deionized water.[2] For the determination of only Fe(II), this reagent can be omitted.

-

Iron Standard Stock Solution (1000 ppm): Prepare a stock solution of iron(II) by dissolving an appropriate amount of a suitable iron salt (e.g., ferrous ammonium sulfate hexahydrate) in 0.05 M sulfuric acid.[2]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the linear range of the method (e.g., 4, 10, 25, 50, and 100 µg/L).

FIA System Setup

The flow injection analysis system consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector equipped with a flow-through cell. The components are connected using narrow-bore tubing. The setup is illustrated in the workflow diagram below.

Analytical Procedure

-

System Start-up: Start the peristaltic pump and allow the carrier solution and reagent to flow through the system until a stable baseline is obtained on the detector.

-

Sample Pre-treatment (for total iron): If determining total iron, mix the sample with the sodium ascorbate solution to reduce any Fe(III) to Fe(II).[2]

-

Injection: Load the sample or standard solution into the injection valve.

-

Analysis: Inject the sample into the carrier stream, where it merges with the this compound reagent stream.

-

Reaction and Detection: The sample zone travels through the reaction coil, where the complexation reaction between Fe(II) and this compound occurs. The absorbance of the colored complex is measured at 753 nm as it passes through the detector.[1][2]

-

Data Acquisition: Record the peak height or area of the transient signal, which is proportional to the iron concentration in the sample.

-

Calibration: Construct a calibration curve by plotting the peak height or area versus the concentration of the iron working standards.

-

Sample Measurement: Determine the iron concentration in the water samples by comparing their peak signals to the calibration curve.

Workflow Diagram

Caption: FIA workflow for iron determination.

References

- 1. Spectrophotometric determination of iron in boiler and well waters by flow injection analysis using 2-nitroso-5-(N-propyl-N-sulphopropylamino)phenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 3. Determination of Iron in Environmental Water Samples by FIA-TLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flow-Injection Methods in Water Analysis-Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes: Spectrophotometric Determination of Cobalt with Nitroso-PSAP

Introduction

The sensitive and selective determination of cobalt is crucial in various fields, including environmental monitoring, industrial process control, and biological research. 2-Nitroso-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitroso-PSAP, is a highly sensitive water-soluble chromogenic reagent that forms a stable, colored complex with cobalt(II) ions. This property allows for the quantitative determination of cobalt concentrations using spectrophotometry. This compound is also suitable for the determination of other metal ions such as iron, nickel, and copper[1]. The cobalt(II)-Nitroso-PSAP complex exhibits a distinct absorbance maximum, enabling its measurement with high precision and accuracy. This application note provides a detailed protocol for the spectrophotometric determination of cobalt using this compound.

Quantitative Data Summary

The spectrophotometric properties of the cobalt-Nitroso-PSAP complex, along with those of other metal complexes with this compound, are summarized in the table below for comparative purposes.

| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cobalt (Co²⁺) | 490 nm | 4.0 x 10⁴ |

| Iron (Fe²⁺) | 756 nm | 4.5 x 10⁴ |

| Copper (Cu²⁺) | 429 nm | 2.8 x 10⁴ |

| Nickel (Ni²⁺) | 394 nm | 2.6 x 10⁴ |

Data sourced from Dojindo Molecular Technologies, Inc.[1]

Experimental Workflow

Figure 1. Experimental workflow for the spectrophotometric determination of cobalt using this compound.

Detailed Experimental Protocol

This protocol outlines the steps for the spectrophotometric determination of cobalt(II) using this compound. The workable pH range for nitroso compounds is generally between 5.6 and 10.1[1]. A neutral pH of 7.0 is recommended for this procedure to ensure stable complex formation.

1. Materials and Reagents

-

Cobalt(II) Standard Stock Solution (1000 mg/L): Dissolve 0.4770 g of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL in a volumetric flask.

-

Working Standard Cobalt(II) Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 2.0 mg/L).

-

This compound Reagent Solution (0.05% w/v): Dissolve 50 mg of 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol in 100 mL of deionized water.

-

Buffer Solution (pH 7.0): Prepare a phosphate buffer by dissolving appropriate amounts of monobasic potassium phosphate (KH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) in deionized water. Adjust the pH to 7.0 ± 0.1 using a pH meter.

-

Deionized Water

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Procedure

2.1. Preparation of the Calibration Curve

-

Pipette 10 mL of each working standard cobalt solution into a series of 50 mL volumetric flasks.

-

To each flask, add 5 mL of the pH 7.0 buffer solution and swirl to mix.

-

Add 2 mL of the 0.05% this compound reagent solution to each flask.

-

Dilute to the mark with deionized water, stopper, and mix thoroughly.

-

Allow the solutions to stand for 15 minutes at room temperature for complete color development.

-

Prepare a reagent blank by following the same procedure but using 10 mL of deionized water instead of the cobalt standard solution.

-

Set the spectrophotometer to a wavelength of 490 nm.

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus cobalt concentration (in mg/L).

2.2. Analysis of the Sample Solution

-

Take an appropriate aliquot of the sample solution (containing an unknown amount of cobalt) and transfer it to a 50 mL volumetric flask. The volume of the aliquot should be chosen such that the final absorbance falls within the range of the calibration curve.

-

Add 5 mL of the pH 7.0 buffer solution.

-

Add 2 mL of the 0.05% this compound reagent solution.

-

Dilute to the mark with deionized water, stopper, and mix well.

-

Allow the solution to stand for 15 minutes for full color development.

-

Measure the absorbance of the sample solution at 490 nm against the reagent blank.

-

Determine the concentration of cobalt in the sample by comparing its absorbance to the calibration curve.

3. Interferences

Several metal ions can form complexes with this compound and may interfere with the determination of cobalt. The extent of interference depends on the concentration of the interfering ions and the pH of the solution. While this compound is a sensitive reagent, potential interferences from other transition metals should be considered. Masking agents may be employed to enhance the selectivity of the assay for cobalt in complex matrices.

4. Safety Precautions

Standard laboratory safety practices should be followed when performing this procedure. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for Copper Quantification in Biological Samples using Nitroso-PSAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous physiological and metabolic processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense. However, dysregulation of copper homeostasis is implicated in various pathological conditions, such as Wilson's disease, Menkes disease, and neurodegenerative disorders. Accurate quantification of copper in biological samples is therefore crucial for both basic research and clinical diagnostics.

Nitroso-PSAP (2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol) is a highly sensitive and water-soluble chromogenic reagent that forms a stable, colored complex with divalent metal ions, including copper. This property allows for the spectrophotometric determination of copper concentrations in various biological matrices. These application notes provide a detailed protocol for the quantification of copper in biological samples using this compound.

Principle of the Method

The assay is based on the formation of a stable colored complex between this compound and copper ions in a buffered aqueous solution. The copper-Nitroso-PSAP complex exhibits a maximum absorbance at 429 nm.[1] The intensity of the color produced is directly proportional to the concentration of copper in the sample. The concentration is determined by measuring the absorbance at this wavelength and comparing it to a standard curve generated with known copper concentrations. For biological samples, a pre-treatment step is necessary to release copper from proteins.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound method for copper determination.

Table 1: Spectrophotometric Properties of the Copper-Nitroso-PSAP Complex

| Parameter | Value | Reference |

| Maximum Wavelength (λmax) | 429 nm | [1] |

| Molar Absorptivity (ε) | 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |

| Workable pH Range | 5.6 - 10.1 | [1] |

Table 2: Performance Characteristics (Illustrative)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (RSD%) | < 5% |

| Recovery | 95 - 105% |

Note: The performance characteristics in Table 2 are illustrative and should be determined for each specific assay and sample type during method validation.

Experimental Protocols

I. Reagent and Solution Preparation

-

Deionized Water: Use high-purity, deionized water (ddH₂O) for all reagent and sample preparations.

-

Copper Standard Stock Solution (1000 µg/mL):

-

Procure a certified copper standard solution.

-